molecular formula C21H29NO3 B1604315 Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898758-64-0

Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No. B1604315
M. Wt: 343.5 g/mol
InChI Key: BJZWKKVRIQKZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone” is a chemical compound that is used for experimental and research purposes . It is available from various suppliers, including Sigma-Aldrich , Echemi , and Alfa Chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a phenyl group, and a 1,4-dioxa-8-azaspiro[4.5]decyl group . The exact structure can be found in the documentation provided by the suppliers .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Becker and Flynn (1992) detailed a synthesis process for 1-azatricyclo[3.3.1.1^3,7] decan-4-one, a compound structurally related to the cyclohexyl ketone , demonstrating an intricate process of chemical transformation (Becker & Flynn, 1992).

  • Alzérreca et al. (1990) investigated the thermal cyclization of dihydroxyketone equivalents, revealing the influence of the phenylsulfonyl group on the reaction pathway and the formation of specific stereoisomers (Alzérreca et al., 1990).

Applications in Drug Discovery and Medicinal Chemistry

  • Chalyk et al. (2017) synthesized new scaffolds for drug discovery, including 6-azaspiro[4.3]alkanes, from four-membered-ring ketones. This research highlights the potential of spirocyclic compounds in pharmaceutical applications (Chalyk et al., 2017).

  • The work by Watson et al. (2005) on 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrates the significance of cyclohexyl ketone derivatives in developing HIV entry inhibitors (Watson et al., 2005).

Catalysis and Chemical Transformations

  • Shu et al. (2003) explored the use of N-aryl-substituted oxazolidinone-containing ketones in the epoxidation of various olefins, indicating a potential application in organic synthesis and catalysis (Shu et al., 2003).

  • Sakthivel and Selvam (2002) reported the use of mesoporous (Cr)MCM-41 molecular sieves for the oxidation of cyclohexane, illustrating the role of cyclohexyl derivatives in heterogeneous catalysis (Sakthivel & Selvam, 2002).

Safety And Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards, protective measures, and safety precautions for handling this chemical .

properties

IUPAC Name

cyclohexyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c23-20(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-22-12-10-21(11-13-22)24-14-15-25-21/h6-9,18H,1-5,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZWKKVRIQKZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642890
Record name Cyclohexyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

CAS RN

898758-64-0
Record name Cyclohexyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.